1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene

Description

Historical Context of Trifluoropropyl-Substituted Aromatic Compounds

The development of trifluoropropyl-substituted aromatic compounds represents a significant milestone in the evolution of organofluorine chemistry, which has its foundational roots in the early discovery and characterization of benzene itself. The historical trajectory of benzene chemistry began in 1825 when Michael Faraday first isolated and identified benzene from the oily residue derived from illuminating gas production, initially naming it bicarburet of hydrogen. This foundational work established the groundwork for understanding aromatic systems that would later accommodate sophisticated fluorinated substituents.

The systematic development of organofluorine chemistry emerged as researchers recognized the distinctive properties imparted by carbon-fluorine bonds. Fluorine possesses the highest electronegativity of all elements at 3.98, creating exceptionally strong carbon-fluorine bonds with average bond energies around 480 kilojoules per mole, significantly stronger than carbon-chlorine bonds at approximately 320 kilojoules per mole. These fundamental characteristics established the theoretical foundation for developing trifluoropropyl-substituted compounds, which combine the stability of aromatic systems with the unique electronic properties of fluorinated alkyl chains.

The industrial synthesis of trifluoropropyl-substituted benzenes gained prominence through dedicated patent development efforts. French patent FR2476639A1 specifically addressed processes for preparing mono-, bis-, and tris-(3,3,3-trifluoropropyl)benzenes, utilizing specialized reaction conditions involving benzene, 3,3,3-trifluoropropene, and boron trifluoride catalysis systems. Similarly, German patent DE3106169C2 detailed complementary synthetic approaches for 3,3,3-trifluoropropylated benzene derivatives, emphasizing the strategic importance of these compounds in industrial applications. These patent developments indicate the sustained commercial interest in trifluoropropyl-substituted aromatic systems and their specialized synthetic requirements.

Structural Uniqueness of this compound

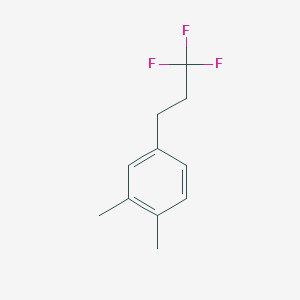

The molecular architecture of this compound exhibits distinctive structural features that distinguish it from conventional aromatic compounds. The compound possesses the molecular formula C₁₁H₁₃F₃ with a molecular weight of 202.22 atomic mass units, incorporating both methyl and trifluoropropyl substituents on a benzene ring framework. The canonical Simplified Molecular Input Line Entry System representation of Cc1ccc(cc1C)CCC(F)(F)F clearly illustrates the substitution pattern, with methyl groups positioned at the 1,2-positions and the trifluoropropyl chain attached at the 4-position of the benzene ring.

The International Chemical Identifier provides additional structural specificity: InChI=1S/C11H13F3/c1-8-3-4-10(7-9(8)2)5-6-11(12,13)14/h3-4,7H,5-6H2,1-2H3. This detailed structural notation emphasizes the strategic positioning of functional groups, which creates unique electronic and steric environments within the molecule. The trifluoropropyl substituent introduces significant electronic effects through the highly electronegative fluorine atoms, while the dimethyl substitution pattern provides specific steric and electronic influences on the aromatic system.

The following table summarizes the key structural and physical properties of this compound:

The structural uniqueness of this compound extends beyond simple substitution patterns to encompass the fundamental properties of the carbon-fluorine bond system. The Van der Waals radius of fluorine substituents measures only 1.47 angstroms, shorter than any other substituent and approaching that of hydrogen at 1.2 angstroms. This compact size, combined with the short carbon-fluorine bond length of approximately 1.4 angstroms, minimizes steric strain in polyfluorinated compounds while providing efficient shielding of the carbon skeleton from attacking reagents. These characteristics contribute to the exceptional thermal and chemical stability observed in trifluoropropyl-substituted aromatic systems.

Significance in Modern Organofluorine Chemistry

The significance of this compound in contemporary organofluorine chemistry extends across multiple dimensions, reflecting both its specialized chemical properties and its representative status within the broader category of fluorinated aromatic compounds. The presence of trifluoromethyl groups in organic molecules enables fine-tuning of physical, biological, and chemical properties, making such compounds valuable in medicinal chemistry applications where precise molecular property optimization is essential.

Modern synthetic methodologies for trifluoropropyl-substituted compounds have evolved to accommodate sophisticated reaction mechanisms and specialized catalytic systems. Recent research has demonstrated controllable double nucleophilic functionalization approaches utilizing trifluoropropenyliodonium salts as activated alkene synthons, enabling selective synthesis of trifluoromethylated ethylene amines and diamines under mild reaction conditions. These synthetic advances highlight the continued innovation in organofluorine chemistry and the strategic importance of compounds like this compound as synthetic intermediates and target molecules.

The sustainability considerations surrounding organofluorine chemistry add additional significance to specialized compounds within this category. All fluorine atoms utilized in organic chemistry ultimately derive from fluorspar (calcium fluoride) as a mined raw material, with current global reserve estimates suggesting approximately 100 years of availability based on present usage patterns. This finite resource availability emphasizes the importance of developing efficient synthetic methodologies and specialized applications for fluorinated compounds, including trifluoropropyl-substituted aromatics.

Industrial applications of trifluoropropyl-substituted compounds demonstrate their practical significance in materials science and chemical manufacturing. Specialized siloxane systems incorporating 3,3,3-trifluoropropyl groups, such as those described in Health Canada assessments, find primary applications in adhesive manufacturing, synthetic rubber production, sealant products, and molding processes. These applications leverage the unique combination of thermal stability, chemical resistance, and specialized surface properties imparted by trifluoropropyl substituents.

Properties

IUPAC Name |

1,2-dimethyl-4-(3,3,3-trifluoropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3/c1-8-3-4-10(7-9(8)2)5-6-11(12,13)14/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDQFBDQIUKGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

A predominant and well-documented approach for synthesizing 1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene involves palladium-catalyzed cross-coupling between arylboronic acids and trifluoropropyl-containing alkene or halide precursors.

- Typical Procedure:

- Reactants: Arylboronic acid derivative (bearing 1,2-dimethyl substitution) and 2-bromo-3,3,3-trifluoropropene.

- Catalyst: Pd(PPh3)2Cl2 (3 mol%)

- Base: Aqueous potassium carbonate (2.0 M)

- Solvent: Tetrahydrofuran (THF)

- Conditions: Stirring at 60 °C under an argon atmosphere for approximately 12 hours.

- Workup: Quenching with saturated ammonium chloride solution, extraction with ethyl acetate, drying over sodium sulfate, and purification by flash chromatography using petroleum ether and ethyl acetate gradients.

This method yields trifluoromethyl alkenes, which can be further transformed into the desired trifluoropropylbenzene derivatives.

Heck-Type Coupling Reactions

Heck-type coupling reactions between aryl halides and trifluoropropene derivatives are also employed, especially in continuous-flow systems to enhance reaction efficiency and scalability.

-

- Catalyst: Pd(OAc)2 (5.4 mol%) with bulky phosphine ligand tBuXPhos (3 equivalents)

- Base: DIPEA (N,N-Diisopropylethylamine, 3 equivalents)

- Solvent: Anhydrous DMF

- Temperature: 90 °C

- Reaction time: 14 hours

- Substrates: Iodobenzene derivatives and trifluoropropene

- Analysis: GC-MS and ^19F-NMR to monitor product formation

Radical-Mediated Trifluoromethylation

Radical trifluoromethylation using reagents such as trifluoromethyl thianthrenium triflate enables hydrotrifluoromethylation of olefins, including styrene derivatives, under mild conditions without the need for photoredox catalysts.

- Key Features:

- Reagent: Trifluoromethyl thianthrenium triflate

- Hydrogen atom donor: 1,2-benzenedithiol

- Substrate scope: Esters, ethers, nitrogen heterocycles, amides, and styrene derivatives

- Mechanism: Radical addition of CF3 radical to olefin followed by hydrogen atom abstraction

- Benefits: High functional group tolerance and regioselectivity.

Although this method is more general for trifluoromethylation, it provides mechanistic insights relevant to trifluoropropylation strategies.

Detailed Reaction Conditions and Optimization

Mechanistic Insights

Cross-Coupling Mechanism:

The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetallation with the trifluoropropyl-containing organoboron species. Reductive elimination then forms the C–C bond, yielding the trifluoropropyl-substituted aromatic compound.Heck-Type Coupling:

Involves palladium-catalyzed insertion of the trifluoropropene into the arylpalladium intermediate, followed by β-hydride elimination to afford the substituted alkene, which can be further hydrogenated or transformed as needed.Radical Trifluoromethylation:

The trifluoromethyl radical generated from trifluoromethyl thianthrenium triflate adds to the olefinic bond, generating a carbon-centered radical intermediate that abstracts a hydrogen atom from the donor, completing the hydrotrifluoromethylation.

Purification and Characterization

Purification is typically achieved by flash chromatography on silica gel using gradients of petroleum ether and ethyl acetate to separate the desired product from side products and unreacted starting materials.

Characterization includes high-resolution mass spectrometry (HRMS), ^1H and ^19F NMR spectroscopy to confirm the structure and purity of the trifluoropropylbenzene derivatives.

Summary of Research Findings

The palladium-catalyzed cross-coupling and Heck-type coupling methods provide efficient and regioselective routes to this compound with good yields and functional group tolerance.

Continuous-flow synthesis offers advantages in scalability and reproducibility, making it attractive for industrial applications.

Radical trifluoromethylation methods, while more general, inform the understanding of radical pathways relevant to trifluoropropylation chemistry.

Control of reaction parameters such as temperature, catalyst loading, and base concentration is critical to optimize yields and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The trifluoropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the trifluoropropyl group can be replaced with other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 1,2-dimethyl-4-(3,3,3-trifluoropropyl)benzoic acid or 1,2-dimethyl-4-(3,3,3-trifluoropropyl)benzaldehyde.

Reduction: Formation of 1,2-dimethyl-4-propylbenzene.

Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoropropyl group can impart desirable properties such as increased lipophilicity and metabolic stability.

Biology: Studied for its potential interactions with biological macromolecules. The trifluoropropyl group can enhance binding affinity to certain biological targets.

Medicine: Investigated for its potential use in drug discovery and development. The trifluoropropyl group can improve the pharmacokinetic properties of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties can be leveraged to develop new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene depends on its specific application. In biological systems, the trifluoropropyl group can interact with hydrophobic pockets of proteins, enhancing binding affinity and specificity. The methyl groups can also influence the compound’s overall lipophilicity, affecting its distribution and metabolism within the body. The benzene ring provides a stable aromatic core that can participate in various chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine

- Structure : Contains a trifluoropropyl group attached to a silyl amine.

- Application : Used as a silylation reagent in gas chromatography-mass spectrometry (GC-MS) to derivatize hydroxyl-containing compounds (e.g., β-blockers, estrogens), improving their volatility and detectability .

- Key Differences : Unlike 1,2-dimethyl-4-(3,3,3-trifluoropropyl)benzene, this compound’s silicon-based structure facilitates covalent bonding with polar functional groups, making it ideal for analytical derivatization.

4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide

- Structure: Benzamide derivative with a trifluoropropylamino group and a thiazole substituent.

- Application: Inhibits Mycobacterium tuberculosis transcriptional repressor EthR, demonstrating enhanced binding affinity compared to non-fluorinated analogs .

- Key Differences : The thiazole ring and amide linkage in this compound enable specific protein interactions, whereas the dimethyl-substituted benzene in the target compound may confer steric hindrance or altered lipophilicity.

Mercury, iodo(3,3,3-trifluoropropyl)-

- Structure: Organomercury compound with a trifluoropropyl group.

- Application: Used in specialized organometallic synthesis or catalysis.

- Key Differences : The presence of mercury introduces significant toxicity and reactivity, limiting biomedical applications compared to the purely organic target compound .

Cangrelor

- Structure: Adenosine derivative with a (3,3,3-trifluoropropyl)sulfanyl group.

- Application : Antiplatelet agent with a long half-life due to fluorine’s metabolic stability .

- Key Differences : The trifluoropropylthio group in cangrelor enhances resistance to enzymatic degradation, whereas the target compound’s trifluoropropylbenzene core may serve as a precursor for bioactive molecules.

Comparative Data Table

Research Findings and Trends

- Fluorine’s Role : The trifluoropropyl group consistently enhances lipophilicity and metabolic stability across diverse applications, from pharmaceuticals (e.g., cangrelor) to analytical reagents .

- Contradictions : While trifluoropropyl groups generally improve thermal stability, their electron-withdrawing nature can reduce electrophilic aromatic substitution reactivity in benzene derivatives, limiting synthetic versatility .

Biological Activity

1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene is a fluorinated aromatic compound that has garnered interest in various fields including medicinal chemistry and materials science. The trifluoropropyl group enhances the compound's biological activity through unique interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14F3

- Molecular Weight : 232.24 g/mol

- Structure : The compound consists of a benzene ring substituted with two methyl groups and a trifluoropropyl group.

The biological activity of this compound is primarily attributed to the electron-withdrawing nature of the trifluoropropyl group. This property can stabilize negative charges and influence the reactivity of the benzene ring. In biological contexts, it may interact with enzymes or receptors through non-covalent interactions such as hydrogen bonding and van der Waals forces, leading to modulation of biological activities.

Antimicrobial Properties

Research indicates that fluorinated compounds can exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. A study demonstrated that this compound showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it could induce apoptosis in certain cell lines at specific concentrations, highlighting its potential as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to drug-drug interactions and altered pharmacokinetics for co-administered medications .

Case Studies

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for preparing 1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene, and how can regioselectivity be controlled?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of 1,2-dimethylbenzene with 3,3,3-trifluoropropyl halides using Lewis acid catalysts (e.g., AlCl₃). Regioselectivity is influenced by steric and electronic factors: the methyl groups at positions 1 and 2 direct substitution to the para position (position 4) due to reduced steric hindrance. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like polysubstituted derivatives .

Q. Which analytical techniques are most effective for characterizing structural and purity aspects of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substitution patterns and fluorine content. The trifluoropropyl group’s CF₃ protons appear as distinct quartets (~δ 2.5–3.5 ppm in ¹H NMR; ~δ -60 to -70 ppm in ¹⁹F NMR) .

- GC-MS : Derivatization with silylating agents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine) enhances volatility for accurate mass spectral analysis, resolving fragmentation patterns of the aromatic core and fluorinated side chain .

- Elemental Analysis : Validates fluorine and carbon content to confirm purity (>99% by GC).

Q. What are the documented applications of this compound in material science?

- Methodological Answer : The trifluoropropyl group imparts hydrophobicity and chemical resistance, making the compound valuable in fluorosilicone polymer synthesis. For example, it serves as a monomer in vinyl-terminated copolysiloxanes, which exhibit enhanced thermal stability and solvent resistance. These polymers are characterized by dynamic mechanical thermal analysis (DMTA) to assess glass transition temperatures and cold resistance .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoropropyl group influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The CF₃ group deactivates the benzene ring via inductive effects, reducing reactivity toward electrophiles. However, its meta-directing nature can be overridden by steric effects from adjacent methyl groups. Computational studies (DFT calculations) are recommended to map electron density distributions and predict regioselectivity. Experimental validation involves competitive reactions with halogenation agents (e.g., Br₂/FeBr₃) under controlled conditions .

Q. What challenges arise when incorporating this compound into copolymer matrices, and how do trifluoropropyl content variations affect material properties?

- Methodological Answer :

- Challenges : Phase separation due to fluorocarbon-hydrocarbon incompatibility requires precise control of copolymer composition (e.g., using ring-opening polymerization with dimethylcyclosiloxanes and trifluoropropyl-containing cyclotrisiloxanes) .

- Property Analysis : Increasing trifluoropropyl content elevates thermal stability (TGA data) but reduces elasticity (DSC/DMTA). For instance, copolymers with >30% trifluoropropyl show Tg shifts from -80°C to -50°C, impacting low-temperature flexibility .

Q. What are the environmental degradation pathways of this compound, and how can its persistence in ecosystems be mitigated?

- Methodological Answer : Aerobic biodegradation studies using soil microcosms reveal slow breakdown due to CF₃ group stability. Advanced oxidation processes (e.g., UV/H₂O₂) degrade the compound via hydroxyl radical attack on the benzene ring, monitored by LC-MS/MS. Degradation intermediates (e.g., trifluoroacetic acid) require toxicity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.